
Benzyl (2R)-2-cyanoheptan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R)-2-cyanoheptan-2-yl carbonate is an organic compound with a unique structure that combines a benzyl group, a cyano group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2R)-2-cyanoheptan-2-yl carbonate typically involves the reaction of benzyl alcohol with (2R)-2-cyanoheptan-2-yl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The carbonate ester can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl (2R)-2-aminoheptan-2-yl carbonate.
Substitution: Various substituted carbonate esters.
Scientific Research Applications
Benzyl (2R)-2-cyanoheptan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2R)-2-cyanoheptan-2-yl carbonate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The carbonate ester can undergo hydrolysis, releasing carbon dioxide and the corresponding alcohol. These reactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but with a carbamate group instead of a carbonate ester.
Benzyl cyanide: Contains a cyano group but lacks the carbonate ester.
Benzyl acetate: An ester of benzyl alcohol with acetic acid, used in fragrances and flavorings.
Uniqueness: Benzyl (2R)-2-cyanoheptan-2-yl carbonate is unique due to the combination of a benzyl group, a cyano group, and a carbonate ester in a single molecule. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Properties
CAS No. |
917973-17-2 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl [(2R)-2-cyanoheptan-2-yl] carbonate |
InChI |
InChI=1S/C16H21NO3/c1-3-4-8-11-16(2,13-17)20-15(18)19-12-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-12H2,1-2H3/t16-/m1/s1 |
InChI Key |
DLBGMEWQKPDJEK-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCC[C@](C)(C#N)OC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(C)(C#N)OC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N~1~-[(1R)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14210378.png)
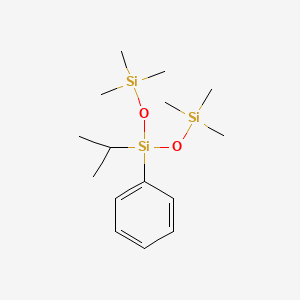
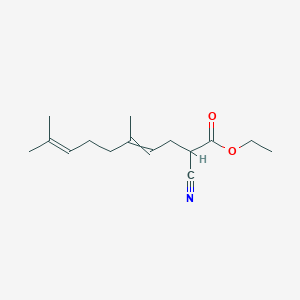
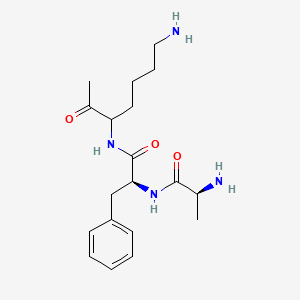

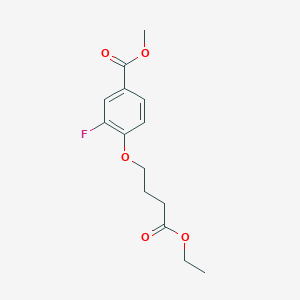

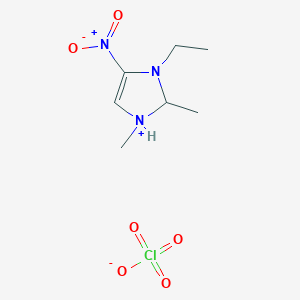
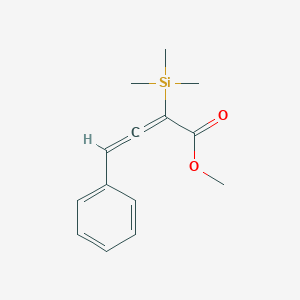
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)

![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14210436.png)

